Vincetoxicoside A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Trypanocidal Activity

Trypanocides are substances that can kill trypanosomes, a type of parasite that causes sleeping sickness in humans and animals. Studies have investigated the effect of Vincetoxicoside A on trypanosomes.

One study published in the Journal of Natural Products found that Vincetoxicoside A exhibited trypanocidal activity against Trypanosoma brucei brucei, a parasite that causes sleeping sickness in cattle and other mammals [1].

Source

[1] J Nat Prod. 2008 Aug;71(8):1386-90. "Trypanocidal activity of constituents from Delphinium staphisagria".

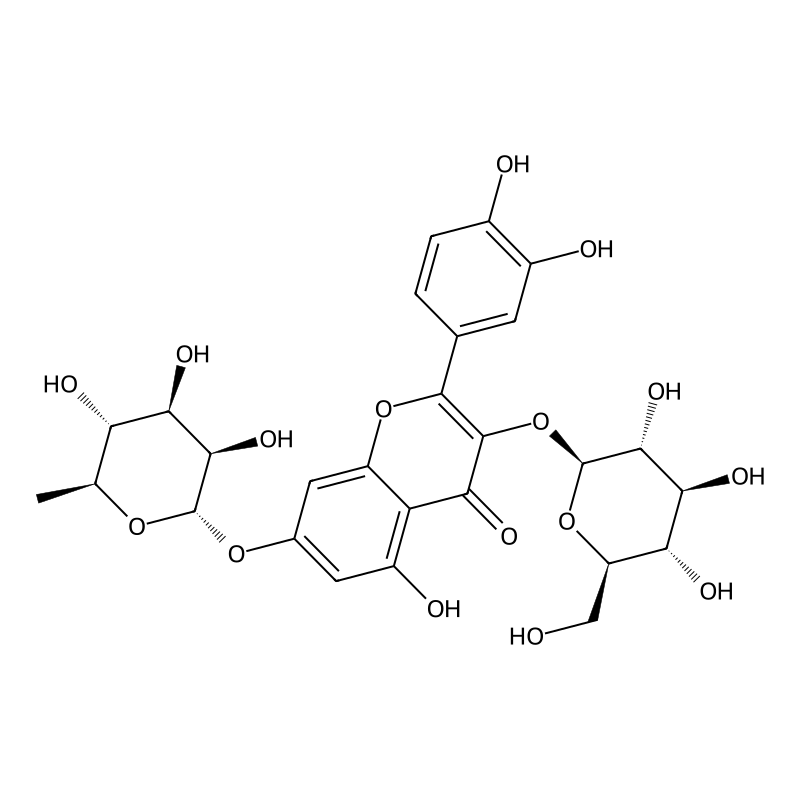

Vincetoxicoside A is a complex glycoside compound with the molecular formula and a molecular weight of approximately 634.52 g/mol. It is primarily derived from the plant Vincetoxicum, which belongs to the family Asclepiadaceae. This compound features multiple sugar moieties attached to a flavonoid backbone, contributing to its diverse biological activities and potential therapeutic applications. The structure of Vincetoxicoside A consists of a flavonoid aglycone linked to several sugar units, enhancing its solubility and bioavailability in biological systems .

- Interaction with Trypanosome Cell Wall: The structure of Vincetoxicoside A might allow it to interact with components of the trypanosome cell wall, leading to disruption or damage, ultimately killing the parasite [].

- Antioxidant Activity: Flavonoids like quercetin are known for their antioxidant properties. Vincetoxicoside A might exert its effect by interfering with the parasite's oxidative stress pathways.

Vincetoxicoside A exhibits a range of biological activities, including:

- Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties: Studies indicate that Vincetoxicoside A possesses antibacterial and antifungal activities, making it a candidate for developing natural antimicrobial agents.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

- Cytotoxicity Against Cancer Cells: Preliminary studies suggest that Vincetoxicoside A can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent .

The synthesis of Vincetoxicoside A can be achieved through several methods:

- Natural Extraction: The primary method involves extracting the compound from the plant sources using solvents like ethanol or methanol. This method often requires purification steps such as chromatography.

- Semi-synthetic Approaches: Starting from simpler flavonoid compounds or other glycosides, chemical modifications can be performed to introduce the necessary sugar moieties.

- Total Synthesis: Although not commonly reported, total synthesis involves constructing the entire molecular framework in a laboratory setting through multiple synthetic steps .

Vincetoxicoside A has several potential applications:

- Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug formulation.

- Nutraceuticals: Due to its antioxidant effects, it can be incorporated into dietary supplements aimed at improving health.

- Cosmetics: Its skin-protective properties could lead to applications in skincare products targeting oxidative damage .

Research on Vincetoxicoside A's interactions with other compounds is limited but suggests that it may enhance the effects of certain drugs through synergistic mechanisms. For instance, studies indicate that combining Vincetoxicoside A with other phytochemicals could potentiate its antimicrobial and anti-inflammatory effects. Further research is needed to fully understand these interactions and their implications for therapeutic use .

Vincetoxicoside A shares structural and functional similarities with several other glycosides and flavonoids. Below is a comparison highlighting its uniqueness:

Vincetoxicoside A is unique due to its specific combination of sugars and flavonoid structure, which contributes to its distinctive biological activities compared to these similar compounds. Its complex structure allows for diverse interactions within biological systems, enhancing its potential therapeutic applications.

Traditional solvent-based extraction methods form the foundation of Vincetoxicoside A isolation protocols. These techniques rely on the differential solubility characteristics of the target compound in various organic and aqueous solvent systems [4] [5]. The selection of appropriate solvent systems is critical for achieving optimal extraction efficiency while maintaining compound integrity.

Ethanol-based extraction systems have demonstrated exceptional effectiveness for Vincetoxicoside A isolation. Research has shown that 95% ethanol acidified to pH 4.9 with acetic acid provides optimal extraction conditions [4]. This acidification facilitates the disruption of plant cell walls and enhances the solubility of glycosidic compounds. The extraction process typically requires 2-5 hours at temperatures ranging from 25-40°C to achieve maximum yield [4] [6].

Methanol extraction represents another highly effective approach for Vincetoxicoside A recovery. Studies have demonstrated that 80-100% methanol solutions can achieve recovery yields of 80-90% when combined with ultrasonication techniques [7] [8]. The ultrasonication process, typically conducted for 15 minutes at 25°C, significantly enhances extraction efficiency by disrupting cellular structures and facilitating mass transfer [7]. The solid-to-solvent ratio of 1:50 (w/v) has been identified as optimal for quercetin glycoside extraction [7] [8].

Multi-component solvent systems have proven particularly effective for complex flavonoid glycoside extraction. The chloroform-methanol-water system (4:3:2, v/v/v) has shown excellent results for flavonoid separation in counter-current chromatography applications [9]. This system provides balanced polarity characteristics that facilitate the extraction of both hydrophilic and lipophilic components of glycosidic compounds [9] [10].

The ethyl acetate-methanol-water system (4:1:5, v/v/v) with 0.1% acetic acid has demonstrated superior performance for flavonoid glycoside extraction [11]. This system achieves pH conditions around 3.0, which enhances the stability of glycosidic bonds while promoting efficient extraction. Processing times of 3-5 hours at ambient temperature have been shown to provide optimal results [11].

Advanced Purification Strategies

Preparative Paper Chromatography

Preparative paper chromatography represents a fundamental technique for Vincetoxicoside A purification, particularly effective for small-scale isolation and analytical applications [12] [13]. This method utilizes cellulose-based paper as the stationary phase, with compound separation occurring through differential migration rates based on polarity and molecular size characteristics [14].

The butanol-acetic acid-water solvent system (4:1:5, v/v/v) has proven highly effective for Vincetoxicoside A separation [13]. This system provides optimal pH conditions (approximately 3.0) that maintain glycosidic bond integrity while achieving excellent resolution of flavonoid compounds [13]. The development process typically requires 24 hours for complete migration and optimal separation [13].

Preparation of chromatography paper requires careful handling to minimize contamination from skin oils, which can significantly affect separation efficiency [12]. Paper strips are typically prepared with dimensions of 18 cm length, with sample application occurring 2 cm from the pointed end [12]. Multiple applications of plant extract concentrate are required to achieve sufficient compound loading for preparative isolation [12] [13].

Detection and visualization of Vincetoxicoside A bands can be accomplished through ultraviolet light examination at 254 nm and 365 nm wavelengths [13]. The compound typically exhibits distinct fluorescence characteristics that facilitate identification and collection. Retention factor (Rf) values for Vincetoxicoside A in the butanol-acetic acid-water system range from 0.30 to 0.65, depending on the specific paper type and environmental conditions [13].

Elution of purified compound from paper supports is achieved using 70% ethanol, which effectively solubilizes the flavonoid glycoside while maintaining chemical integrity [13]. The eluate requires concentration under reduced pressure to remove excess solvent and achieve the desired purity levels. This technique typically achieves purities ranging from 85-95% for Vincetoxicoside A [13].

Sephadex LH-20 Column Chromatography

Sephadex LH-20 column chromatography represents a sophisticated purification technique specifically designed for natural product isolation [15] [16]. This hydroxypropylated dextran-based medium exhibits unique dual hydrophilic and lipophilic characteristics, making it exceptionally suitable for flavonoid glycoside purification [15] [17].

The stationary phase consists of crosslinked dextran beads that have been hydroxypropylated to yield a polysaccharide network with both polar and nonpolar interaction sites [15] [16]. This dual nature enables powerful chromatographic selectivity based on molecular size, polarity, and specific chemical interactions [17] [18]. The medium demonstrates excellent stability across a pH range of 2-13, accommodating various mobile phase systems [16] [17].

Methanol-water gradient systems have proven optimal for Vincetoxicoside A purification using Sephadex LH-20 [13]. The gradient typically begins with 100% methanol and progresses to increasing water concentrations, allowing for fine-tuned separation of glycosidic compounds based on their hydrophilic characteristics [13]. Flow rates of 1-2 mL/min provide optimal resolution while maintaining reasonable processing times [17] [18].

Column preparation requires careful attention to bed height and diameter ratios to achieve optimal separation efficiency. Typical column dimensions for preparative applications include 2.6 cm internal diameter with bed heights of 30 cm [17]. The medium swells significantly in polar organic solvents, requiring proper equilibration before sample application [15] [16].

Sample loading capacity for Sephadex LH-20 typically ranges from 1-5% of the column bed volume, depending on the complexity of the sample matrix [17] [18]. Vincetoxicoside A elution occurs in the intermediate polarity range, typically appearing after more lipophilic compounds but before highly polar sugars and organic acids [13]. Purities achievable through this technique range from 90-98%, making it an excellent choice for final purification steps [17] [18].

High-Speed Counter-Current Chromatography

High-Speed Counter-Current Chromatography (HSCCC) represents the most advanced liquid-liquid partition chromatography technique for Vincetoxicoside A isolation [19] [20]. This support-free methodology eliminates issues associated with irreversible adsorption and sample loss commonly encountered with solid stationary phases [9] [10].

The technique utilizes two immiscible liquid phases, with one serving as the stationary phase retained in the column through centrifugal force, while the other acts as the mobile phase [19] [21]. The hexane-ethyl acetate-methanol-water system (3:7:4:6, v/v/v/v) has demonstrated exceptional performance for flavonoid glycoside separation [19] [21]. This quaternary solvent system provides optimal partition coefficients for Vincetoxicoside A while maintaining excellent peak resolution [19].

Operating parameters for HSCCC require precise control to achieve optimal separation efficiency. Revolution speeds of 800 rpm provide adequate stationary phase retention while allowing efficient mass transfer [20] [22]. Mobile phase flow rates of 1.0-1.2 mL/min represent the optimal balance between resolution and analysis time [19] [20].

The partition coefficient (K) for Vincetoxicoside A in the optimized solvent system typically ranges from 0.5 to 2.0, indicating favorable distribution characteristics for efficient separation [10]. Compounds with K values in this range demonstrate optimal elution behavior and peak symmetry [10]. Temperature control at 25°C ensures consistent partition behavior and maintains compound stability throughout the separation process [19] [21].

Fraction collection and analysis require careful monitoring to identify peak elution patterns. High-Performance Liquid Chromatography with ultraviolet detection at 265 nm provides sensitive monitoring of Vincetoxicoside A elution [19] [20]. The technique routinely achieves purities of 94-99% in single-step separations, making it highly efficient for preparative applications [19] [20] [23].

Sample loading capacity for HSCCC typically allows processing of 100-1000 mg of crude extract per run, depending on the complexity of the sample matrix [20] [23]. Recovery yields commonly exceed 90%, representing significant advantages over traditional column chromatography methods [19] [20].

Supercritical Fluid Extraction Optimization

Supercritical Fluid Extraction (SFE) represents the most environmentally sustainable and technologically advanced method for Vincetoxicoside A isolation [24] [25]. This technique utilizes supercritical carbon dioxide as the primary extracting solvent, offering exceptional selectivity and minimal environmental impact compared to traditional organic solvent methods [26] [27].

Supercritical carbon dioxide exhibits unique physical properties above its critical point (31.1°C, 73.8 bar), displaying characteristics intermediate between liquid and gas phases [24] [25]. These properties include high density similar to liquids, providing excellent solvating power, combined with low viscosity and high diffusivity characteristic of gases, enabling efficient mass transfer [24] [25].

Operating pressure optimization represents a critical parameter for maximizing Vincetoxicoside A extraction efficiency. Research has demonstrated that pressures ranging from 150 to 350 bar provide optimal extraction conditions [28]. Lower pressures (150 bar) typically yield 65-75% recovery but achieve excellent selectivity with purities of 90-96% [28]. Higher pressures (350 bar) can increase recovery yields to 85-95% while maintaining comparable purity levels [28].

Temperature control significantly influences both extraction efficiency and compound stability. Operating temperatures of 40-80°C have been identified as optimal for glycoside extraction [28]. Lower temperatures (40°C) provide enhanced selectivity and compound stability but may require longer extraction times [28]. Higher temperatures (80°C) increase extraction kinetics but require careful monitoring to prevent thermal degradation of thermolabile glycosidic bonds [28].

Cosolvent addition dramatically enhances the extraction of polar compounds such as Vincetoxicoside A. Ethanol serves as the most effective cosolvent, with concentrations of 10-20% providing optimal results [28] [29]. The ethanol-water mixture (70:30) has demonstrated superior performance for steviol glycoside extraction, suggesting similar benefits for flavonoid glycosides [28]. Cosolvent addition increases the polarity of the supercritical phase, enabling efficient extraction of highly hydroxylated compounds [29] [28].

Flow rate optimization ensures adequate contact time between the supercritical fluid and plant matrix while maintaining economic extraction cycles. Carbon dioxide flow rates of 15 g/min have proven optimal for laboratory-scale extractions [28]. This flow rate provides sufficient solvent volume for complete extraction while minimizing solvent consumption and operating costs [28].

Extraction time studies indicate that 60-120 minutes provides optimal balance between extraction efficiency and economic considerations [28]. Extended extraction times beyond 120 minutes typically yield diminishing returns in compound recovery while significantly increasing operating costs [28]. Dynamic extraction protocols, involving periodic pressure cycling, can enhance extraction efficiency without proportional increases in processing time [28].

Matrix pretreatment significantly influences SFE efficiency for Vincetoxicoside A extraction. Particle size reduction to 250-500 μm mesh enhances mass transfer by increasing surface area contact with the supercritical fluid [24] [25]. Moisture content control is critical, with optimal levels of 5-10% facilitating cell wall disruption while preventing ice formation at supercritical conditions [24].

Post-extraction processing requires careful consideration of compound stability and purity requirements. Depressurization protocols must be controlled to prevent rapid expansion that could cause compound precipitation or crystal formation [24] [25]. Collection vessels maintained at 4°C help preserve compound integrity during the decompression process [24].

The environmental advantages of SFE make it particularly attractive for pharmaceutical applications. Carbon dioxide is non-toxic, non-flammable, and leaves no residual solvents in the final product [24] [25]. The carbon dioxide can be recycled within the system, significantly reducing operating costs and environmental impact compared to traditional organic solvent extraction methods [24] [25]. Additionally, the technique operates under inert atmosphere conditions, preventing oxidative degradation of sensitive flavonoid compounds [25].